Homocitrate(3-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

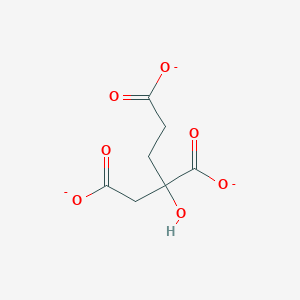

Homocitrate(3-) is tricarboxylate anion of homocitric acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a homocitrate(2-).

科学研究应用

Role in Nitrogen Fixation

Homocitrate plays a crucial role in the function of nitrogenase, the enzyme responsible for converting atmospheric nitrogen into ammonia. This process is vital for the biosynthesis of amino acids and nucleotides in plants and microorganisms.

- Nitrogenase Catalysis : Recent studies have shown that homocitrate is essential for the activation of the iron-molybdenum cofactor (FeMo-co) within nitrogenase. The presence of homocitrate facilitates the transition of FeMo-co to a reactive state capable of reducing dinitrogen under ambient conditions .

- Structural Insights : Advanced techniques such as cryo-electron microscopy have revealed that the loss of homocitrate from nitrogenase leads to significant structural changes, including disordering of the FeMo-cofactor and alterations in coordination sites . This highlights the physiological relevance of homocitrate in maintaining enzyme functionality.

Biochemical Synthesis

Homocitrate is not only a product but also a substrate in various biochemical pathways:

- In Vitro Synthesis of FeMo-co : Research has demonstrated that homocitrate can be synthesized in vitro from iron, sulfur, molybdenum, and purified Nif proteins. This synthesis provides insights into the assembly of the iron-molybdenum cofactor, supporting its role as a critical component in nitrogenase activity .

- Lysine Biosynthesis : Homocitrate synthase catalyzes the first step in lysine biosynthesis in fungi and certain archaea. This enzyme represents a potential target for antifungal drugs due to its unique role in lysine metabolism .

Structural Biology Applications

The structural analysis of homocitrate and its complexes has provided valuable insights into enzymatic mechanisms:

- Protonation Studies : Investigations into the protonation states of homocitrate within the FeMo-cofactor context have revealed that protonation can significantly affect its binding properties and the overall catalytic efficiency of nitrogenase .

- CryoEM Techniques : The application of cryo-electron microscopy has advanced our understanding of metalloenzyme mechanisms by revealing previously uncharacterized states associated with homocitrate binding and turnover processes .

Therapeutic Implications

Given its central role in essential metabolic pathways, homocitrate has potential therapeutic applications:

- Target for Drug Development : The unique enzymatic pathways involving homocitrate, particularly in pathogenic fungi, suggest that targeting homocitrate synthase could lead to novel antifungal therapies .

- Biomarker Potential : Changes in homocitrate levels may serve as biomarkers for specific metabolic disorders or conditions related to nitrogen metabolism.

Data Tables

Case Studies

- Study on Nitrogenase Mechanism :

- Homocitrate Synthase as Drug Target :

- Protonation State Analysis :

化学反应分析

Coordination in Nitrogenase FeMo-Cofactor

Homocitrate(3-) ligates molybdenum in the FeMo-cofactor (FeMo-co) of nitrogenase, enabling dinitrogen reduction . Structural insights include:

-

Bidentate coordination via α-alkoxy and α-carboxyl groups to Mo .

-

Loss under high pH conditions disrupts FeMo-co geometry, causing domain αIII disordering and formation of a histidine quartet (His-α274, His-α362, His-α442, His-α451) .

Table 2: Structural consequences of homocitrate(3-) loss

Protonation state analysis (via vibrational circular dichroism) shows homocitrate(3-) remains α-alkoxy protonated in FeMo-co, critical for substrate binding .

pH-Dependent Reactivity in Nitrogenase Catalysis

Homocitrate(3-) participates in proton transfer during nitrogenase turnover:

-

At neutral pH: Stabilizes FeMo-co via hydrogen bonding and metal coordination .

-

Under alkaline conditions (pH > 8): Homocitrate(3-) dissociates, causing reversible inactivation through FeMo-co distortion and loss of catalytic activity .

Mechanistic implications:

属性

分子式 |

C7H7O7-3 |

|---|---|

分子量 |

203.13 g/mol |

IUPAC 名称 |

2-hydroxybutane-1,2,4-tricarboxylate |

InChI |

InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3 |

InChI 键 |

XKJVEVRQMLKSMO-UHFFFAOYSA-K |

规范 SMILES |

C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。